molecular formula C18H13N3O2S B11109374 3-[(2E)-2-(2-phenylhydrazinylidene)-2,3-dihydro-1,3-thiazol-4-yl]-2H-chromen-2-one

3-[(2E)-2-(2-phenylhydrazinylidene)-2,3-dihydro-1,3-thiazol-4-yl]-2H-chromen-2-one

Cat. No.: B11109374
M. Wt: 335.4 g/mol
InChI Key: GTJUCWGHYQSFFU-UHFFFAOYSA-N
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Description

3-[2-(2-Phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a complex organic compound that features a unique combination of chromenone, thiazole, and phenylhydrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Phenylhydrazine Group: The thiazole intermediate is then reacted with phenylhydrazine in the presence of an acid catalyst to form the phenylhydrazinyl-thiazole derivative.

    Coupling with Chromenone: The final step involves coupling the phenylhydrazinyl-thiazole derivative with a chromenone derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The phenylhydrazine moiety can be oxidized to form azo compounds.

    Reduction: The chromenone ring can be reduced to form dihydro derivatives.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Azo derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-[2-(2-Phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its potential use in the development of organic semiconductors and light-emitting materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its interaction with various molecular targets:

    Molecular Targets: It can bind to enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways Involved: It may inhibit key signaling pathways such as the MAPK/ERK pathway, leading to reduced cell growth and increased cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol
  • 3-(2-Phenylhydrazin-1-yl)cyclohex-2-en-1-one

Uniqueness

3-[2-(2-Phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one is unique due to its combined chromenone, thiazole, and phenylhydrazine structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H13N3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

3-[2-(2-phenylhydrazinyl)-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C18H13N3O2S/c22-17-14(10-12-6-4-5-9-16(12)23-17)15-11-24-18(19-15)21-20-13-7-2-1-3-8-13/h1-11,20H,(H,19,21)

InChI Key

GTJUCWGHYQSFFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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